2-(2-chloro-6-fluorophenyl)-N-[4-(diethylsulfamoyl)phenyl]acetamide
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Overview
Description
2-(2-chloro-6-fluorophenyl)-N-[4-(diethylsulfamoyl)phenyl]acetamide is an organic compound with a complex structure that includes both chloro and fluoro substituents on a phenyl ring, as well as a diethylsulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorophenyl)-N-[4-(diethylsulfamoyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-chloro-6-fluoroaniline with acetic anhydride to form the corresponding acetamide. This intermediate is then reacted with 4-(diethylsulfamoyl)phenyl isocyanate under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-6-fluorophenyl)-N-[4-(diethylsulfamoyl)phenyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different functionalized compounds.
Scientific Research Applications
2-(2-chloro-6-fluorophenyl)-N-[4-(diethylsulfamoyl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-[4-(diethylsulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets. The chloro and fluoro substituents can enhance the compound’s binding affinity to certain proteins or enzymes, leading to inhibition or modulation of their activity. The diethylsulfamoyl group can also play a role in the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 2-(2-chloro-6-fluorophenyl)-N-[4-(diethylsulfamoyl)phenyl]acetamide has a unique combination of functional groups that confer distinct chemical properties. The presence of both chloro and fluoro substituents, along with the diethylsulfamoyl group, makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C18H20ClFN2O3S |
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Molecular Weight |
398.9 g/mol |
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[4-(diethylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C18H20ClFN2O3S/c1-3-22(4-2)26(24,25)14-10-8-13(9-11-14)21-18(23)12-15-16(19)6-5-7-17(15)20/h5-11H,3-4,12H2,1-2H3,(H,21,23) |
InChI Key |
BQBJKQIBLTYNIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CC2=C(C=CC=C2Cl)F |
Origin of Product |
United States |
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